molecular formula C21H23N3O4 B2674338 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2034997-11-8

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

Cat. No. B2674338
CAS RN: 2034997-11-8
M. Wt: 381.432
InChI Key: DIXKOYLUGNWULX-FNORWQNLSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Research demonstrates the effectiveness of ruthenium-catalyzed oxidative cyclization in synthesizing pyrrole derivatives, a process that involves the coupling of enamides with alkynes. This method provides an efficient pathway to generate N-acetylated pyrrole products with high yields, highlighting the compound's utility in creating pyrrole-based molecules which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals (Murugan & Liu, 2013).

Copolymerization Kinetics

The compound has relevance in the study of copolymerization kinetics, such as in the successful copolymerization of ethenyl-pyridine with acrylonitrile. This research provides insights into the kinetics of copolymerization and the degradation of poly(acrylonitrile-ran-ethenyl-pyridine), offering valuable data for the development of novel polymers with specific properties for industrial applications (Hou et al., 2008).

Functional Acrylamides

Another significant application is in the synthesis and polymerization of novel functional acrylamides, which are synthesized through an efficient procedure and can be homopolymerized or copolymerized with other monomers. These materials are characterized for their potential in creating polymers with specific functional properties, which could be utilized in various fields including biotechnology and materials science (Ling et al., 1999).

Additional Insights

Further studies focus on the preparation of acrylates and acrylamides with specific functionalities for advanced applications, including the development of materials with desired physical properties, such as high molecular weight polymers that form hydrogels with significant water content. These materials have potential applications in drug delivery systems, tissue engineering, and as sensors (Shuya, 1994).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23-11-8-16-9-12-24(21(26)20(16)23)13-10-22-19(25)7-5-15-4-6-17(27-2)18(14-15)28-3/h4-9,11-12,14H,10,13H2,1-3H3,(H,22,25)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKOYLUGNWULX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

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